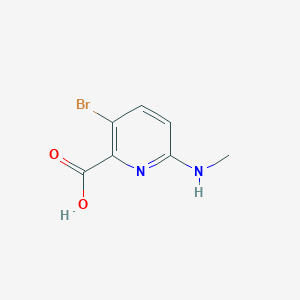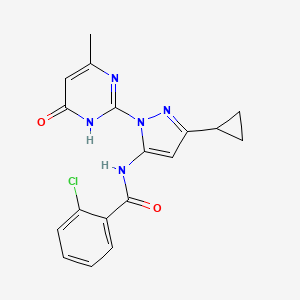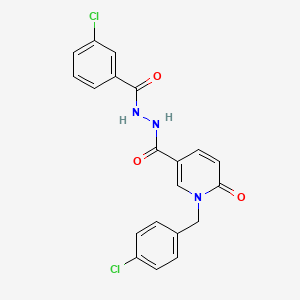![molecular formula C26H27N5OS2 B2830155 N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1358224-58-4](/img/structure/B2830155.png)
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27N5OS2 and its molecular weight is 489.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) outlines a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research provides a foundational approach for the synthesis of complex molecules, potentially including the compound , by acetylation and nucleophilic substitution reactions, followed by characterization through spectral analyses such as FT IR, 1H NMR spectroscopy, and mass spectroscopy. These methods are crucial for investigating the compound's pharmacological activities in future studies (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Antimicrobial Applications
The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, as explored by I. Singh et al. (2010), demonstrate the potential antimicrobial applications of compounds with similar structural features. These compounds were prepared through condensation and tested for their antibacterial activity, indicating the potential for related compounds to serve as bases for developing new antimicrobial agents (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, & Ashok Kumar, 2010).
Neurodegenerative Disease Research
Research by Weihua Liu et al. (2022) on benzothiazole–isoquinoline derivatives highlights the exploration of multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. Their study synthesized a series of compounds tested for inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), demonstrating significant potential in treating conditions like Alzheimer's disease and related neurodegenerative disorders. This suggests that compounds with structural similarities could be investigated for similar applications (Weihua Liu et al., 2022).
Enzyme Inhibition for Cancer Therapy
The novel cytochrome P450 bioactivation study by R. Subramanian et al. (2011) on kinase inhibitors containing a terminal phenyl acetylene moiety, including the formation of oxidative products in the presence of N-acetyl cysteine or glutathione, offers insight into the enzymatic pathways that could be targeted for cancer therapy. The identification of metabolites through MS and NMR characterizes the potential pathway alterations that compounds similar to the one could induce, providing a foundation for cancer treatment research (R. Subramanian et al., 2011).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5OS2/c1-2-3-6-18-9-11-21(12-10-18)29-22(32)16-33-25-23-24(27-17-28-25)30-26(34-23)31-14-13-19-7-4-5-8-20(19)15-31/h4-5,7-12,17H,2-3,6,13-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYKSQFBKZFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2830075.png)

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)

![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)

![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)



![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)